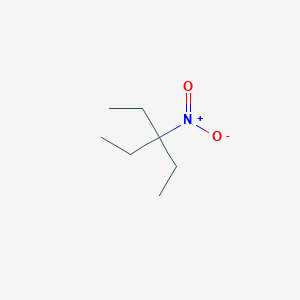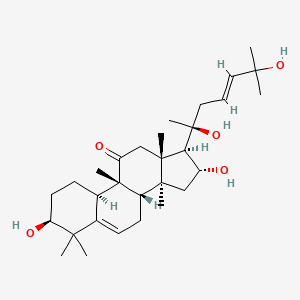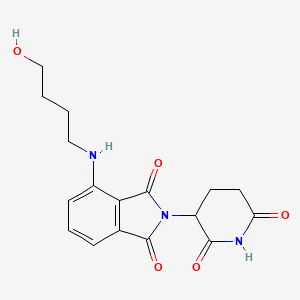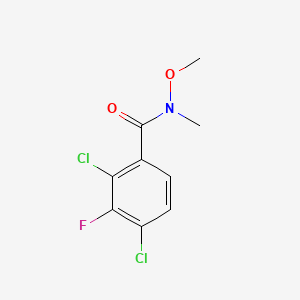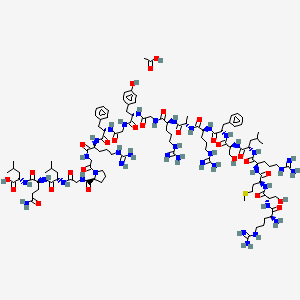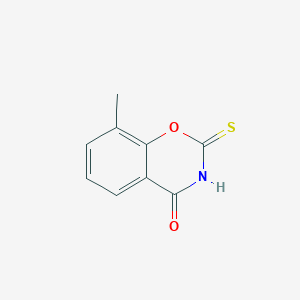
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a sulfur atom and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:
Starting Materials: Anthranilic acid or its derivatives and isothiocyanates.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted benzoxazinones.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly serine proteases, thereby preventing substrate access and subsequent catalytic activity.
Molecular Pathways: The inhibition of serine proteases can affect various biological pathways, including those involved in inflammation and microbial defense.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one: Similar structure but contains a sulfur atom in place of the oxygen in the oxazine ring.
4H-3,1-Benzothiazin-4-ones: These compounds also contain a sulfur atom and have been studied for their biological activities.
Uniqueness
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
773-86-4 |
|---|---|
Molekularformel |
C9H7NO2S |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
8-methyl-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)12-9(13)10-8(6)11/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
SEXPBSFMTBGATR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


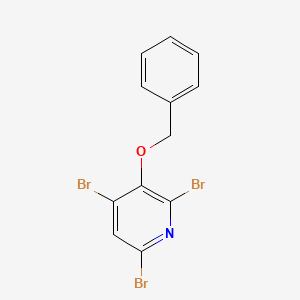
![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
